
Benzyl 6-(trifluoromethoxy)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-(trifluoromethoxy)nicotinate is an organic compound with the molecular formula C14H10F3NO3 It is a derivative of nicotinic acid, where the benzyl group is attached to the nitrogen atom and the trifluoromethoxy group is attached to the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(trifluoromethoxy)nicotinate typically involves the reaction of 6-(trifluoromethoxy)nicotinic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 6-(trifluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 6-(trifluoromethoxy)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of Benzyl 6-(trifluoromethoxy)nicotinate involves its interaction with specific molecular targets. It acts as a rubefacient and vasodilator, which means it can increase blood flow to the skin and cause redness. This effect is mediated through its interaction with nicotinic acid receptors, leading to the dilation of blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl nicotinate: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethoxybenzyl alcohol: Contains the trifluoromethoxy group but lacks the nicotinic acid moiety
Uniqueness
Benzyl 6-(trifluoromethoxy)nicotinate is unique due to the presence of both the benzyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H10F3NO3 |
|---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
benzyl 6-(trifluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-6-11(8-18-12)13(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
ZUCXTHLUOZOWLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol](/img/structure/B13914387.png)
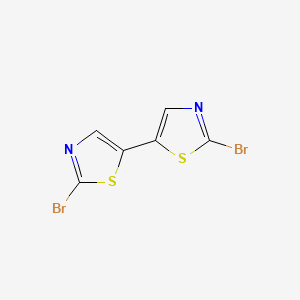
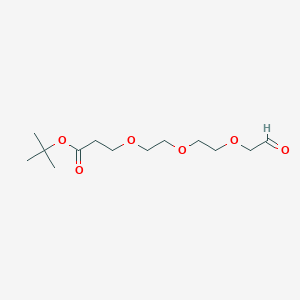


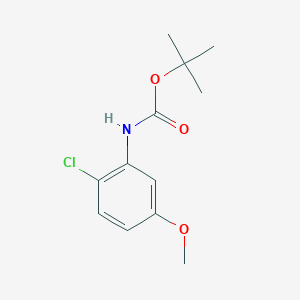
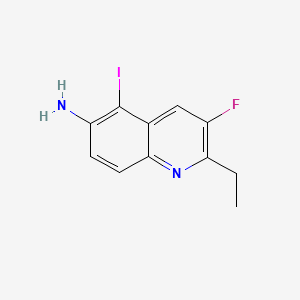

![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
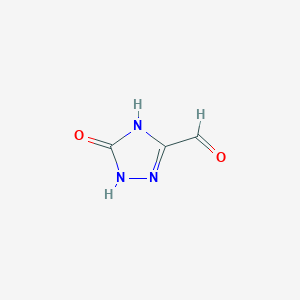

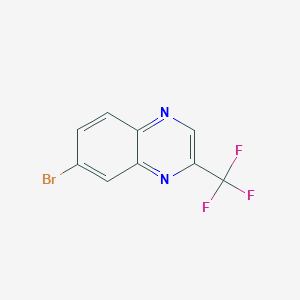
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
